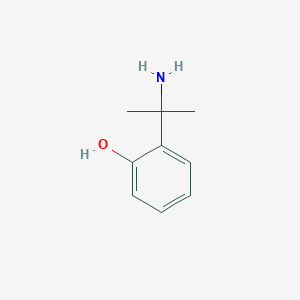

2-(2-Aminopropan-2-yl)phenol

Description

Contextualization within Organic and Medicinal Chemistry Disciplines

In the realm of organic chemistry, 2-(2-Aminopropan-2-yl)phenol serves as a valuable building block and a subject of synthetic methodology studies. The presence of reactive functional groups—the hydroxyl and amino moieties—allows for a wide range of chemical transformations. Researchers in synthetic organic chemistry explore its utility in constructing more complex molecules, including heterocyclic compounds like benzoxazoles, which are known for their broad biological activities. rsc.org The study of such reactions contributes to the development of new synthetic routes and a deeper understanding of reaction mechanisms. rsc.org

From a medicinal chemistry perspective, the structure of this compound is noteworthy due to its resemblance to known pharmacophores. Phenolic and amino groups are common features in many biologically active compounds, capable of forming hydrogen bonds and interacting with biological targets such as enzymes and receptors. This has spurred investigations into its potential physiological effects and its use as a scaffold for the design and synthesis of new therapeutic agents.

Structural Classification and Research Relevance within Phenolic Amino Compounds

The research relevance of this structural class is underscored by the diverse biological activities observed in related compounds. For instance, variations in the substitution pattern on the phenyl ring and the nature of the amino side chain can lead to compounds with activities ranging from neuroprotective to antimalarial. nih.govsmolecule.com The hydrochloride salt of this compound is also commercially available for research purposes, facilitating its study in various laboratory settings. bldpharm.comsigmaaldrich.com

Academic Investigation of Isomeric and Analogous Structures

The study of isomers and analogues of this compound provides crucial insights into structure-activity relationships (SAR), a fundamental concept in medicinal chemistry. By systematically altering the molecular structure, researchers can probe the specific features responsible for a compound's chemical and biological properties.

Positional Isomers and Their Distinct Research Profiles

For example, the isomers 3-(2-Aminopropan-2-yl)phenol and 4-(2-Aminopropan-2-yl)phenol have been subjects of academic interest. nih.govmolport.com The change in the substitution pattern from ortho to meta or para can alter the compound's interaction with biological targets, leading to different pharmacological profiles. The study of these isomers is essential for understanding how the spatial arrangement of functional groups dictates biological activity. researchgate.net

| Compound Name | Position of Substituents | Key Research Focus |

| This compound | Ortho | Building block for synthesis, potential biological activity |

| 3-(2-Aminopropan-2-yl)phenol | Meta | Investigation of structure-activity relationships |

| 4-(2-Aminopropan-2-yl)phenol | Para | Comparison of biological profiles with other isomers |

Substituted Analogues and Their Structural Modifications in Research

Substituted analogues of this compound involve modifications to the core structure, such as the addition of other functional groups to the phenyl ring or alterations to the aminopropane side chain. These modifications are a key strategy in drug discovery and development, aiming to enhance potency, selectivity, or pharmacokinetic properties.

Research in this area has explored a wide array of structural modifications. For instance, the introduction of a methoxy (B1213986) group on the phenol (B47542) ring, as seen in 2-(2-Aminopropan-2-yl)-5-methoxyphenol hydrochloride, can influence the compound's lipophilicity and electronic properties. bldpharm.com Other studies have investigated analogues with different alkyl or aryl substituents, or with the amino group incorporated into a cyclic structure, to explore their effects on biological activity. palrb.govsdlegislature.gov The synthesis and evaluation of these analogues contribute to a growing body of knowledge that can guide the design of new molecules with desired properties. nih.gov

| Analogue Name | Structural Modification | Research Implication |

| 2-(2-Aminopropan-2-yl)-5-methoxyphenol hydrochloride | Addition of a methoxy group at the 5-position | Altered lipophilicity and electronic properties |

| 1-(4-bromo-2,5-dimethoxyphenyl)-2-aminopropane | Bromo and dimethoxy substitutions on the phenyl ring | High-affinity ligand for serotonin (B10506) receptors researchgate.net |

| Dihydrobenzofuran Analogues | Rigidified methoxy groups into dihydrofuran rings | Modeling active conformations for receptor binding acs.org |

Structure

3D Structure

Properties

Molecular Formula |

C9H13NO |

|---|---|

Molecular Weight |

151.21 g/mol |

IUPAC Name |

2-(2-aminopropan-2-yl)phenol |

InChI |

InChI=1S/C9H13NO/c1-9(2,10)7-5-3-4-6-8(7)11/h3-6,11H,10H2,1-2H3 |

InChI Key |

GRPWEOLAJWBIQM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=CC=CC=C1O)N |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Insights

Elucidation of Reaction Pathways Involving Amino and Hydroxyl Functional Groups

The reactivity of 2-(2-aminopropan-2-yl)phenol is largely governed by the nucleophilic character of the amino group and the acidic and nucleophilic properties of the hydroxyl group. The relative reactivity of these two functional groups is highly dependent on the reaction conditions, particularly the pH.

In neutral or acidic media, the lone pair of electrons on the nitrogen atom of the amino group is more available for reaction, making it a stronger nucleophile than the hydroxyl oxygen. study.combrainly.combrainly.com Consequently, reactions with electrophiles such as acylating agents (e.g., acetic anhydride) would preferentially occur at the amino group to form an amide. brainly.combrainly.comresearchgate.net

Conversely, under strong basic conditions, the phenolic proton can be abstracted to form a highly nucleophilic phenoxide ion. researchgate.net This significantly enhances the reactivity of the oxygen atom, directing reactions such as etherification (e.g., Williamson ether synthesis) to occur at the hydroxyl position. The ability to selectively functionalize one group over the other by controlling the pH is a key aspect of the compound's chemistry. study.comresearchgate.net

The ortho-positioning of the two functional groups facilitates the formation of an intramolecular hydrogen bond between the phenolic hydrogen and the amino nitrogen. wikipedia.org This internal hydrogen bonding can influence the compound's physical properties and modulate the reactivity of both the amino and hydroxyl groups by affecting their acidity, basicity, and the availability of their lone pairs of electrons. rsc.orgnih.gov Furthermore, the proximity of these groups makes the molecule a precursor for cyclization and condensation reactions to form heterocyclic structures. chemcess.com

| Reaction Condition | More Reactive Group | Primary Reaction Pathway | Typical Product |

|---|---|---|---|

| Neutral / Mildly Acidic | Amino (-NH₂) | N-Acylation | Amide |

| Strongly Basic (e.g., with NaH) | Hydroxyl (-OH) as Phenoxide (-O⁻) | O-Alkylation / O-Acylation | Ether / Ester |

Investigations into Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

Electrophilic Aromatic Substitution:

The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution. This is due to the powerful electron-donating effects of both the hydroxyl group and, to a lesser extent, the alkylamino substituent. libretexts.orgquora.com Both groups are ortho, para-directors, meaning they increase the electron density at the positions ortho and para relative to themselves, making these sites susceptible to attack by electrophiles. quora.combyjus.comucalgary.ca

The directing effects of the substituents are as follows:

Hydroxyl group at C1: Directs to C2 (blocked), C4 (para), and C6 (ortho).

2-Aminopropan-2-yl group at C2: Directs to C1 (blocked), C3 (ortho), and C5 (para).

The combined influence of these groups strongly activates the C4 and C6 positions for substitution. However, the bulky nature of the 2-aminopropan-2-yl group is expected to cause significant steric hindrance at the adjacent C3 and C6 positions. libretexts.org Therefore, electrophilic substitution is most likely to occur at the C4 position, which is para to the strongly activating hydroxyl group and less sterically hindered. Due to the high reactivity of the ring, polysubstitution can occur unless mild reaction conditions are employed. libretexts.orgmlsu.ac.in

| Reaction | Typical Reagents | Major Product (Predicted) | Reference Reaction |

|---|---|---|---|

| Nitration | Dilute HNO₃ | 4-Nitro-2-(2-aminopropan-2-yl)phenol | Nitration of Phenol (B47542) byjus.com |

| Halogenation | Br₂ in a non-polar solvent | 4-Bromo-2-(2-aminopropan-2-yl)phenol | Bromination of Phenol mlsu.ac.in |

| Sulfonation | Conc. H₂SO₄ (high temp) | 4-Hydroxy-3-(2-aminopropan-2-yl)benzenesulfonic acid | Sulfonation of Phenol mlsu.ac.in |

Nucleophilic Aromatic Substitution:

The electron-rich nature of the benzene (B151609) ring in this compound makes it highly unreactive towards nucleophilic aromatic substitution. chemistrysteps.com This type of reaction typically requires the presence of strong electron-withdrawing groups (such as -NO₂) on the aromatic ring to stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. Since both the hydroxyl and aminoalkyl groups are electron-donating, they destabilize this intermediate, effectively preventing the reaction from occurring under standard conditions.

Analysis of Oxidative and Reductive Transformation Pathways

Oxidative Pathways:

Phenols, and especially aminophenols, are highly susceptible to oxidation. chemcess.com The presence of both amino and hydroxyl groups on the same ring facilitates oxidation, which can proceed through one-electron pathways to form radical intermediates. nih.gov Exposure to mild oxidizing agents, or even air, can lead to the formation of intensely colored, complex polymeric products, often quinoidal in nature. chemcess.com By analogy with 2-aminophenol (B121084), the controlled oxidation of this compound is expected to yield phenoxazinone-type heterocyclic structures. chemcess.comua.es The specific products and reaction mechanisms are often sensitive to the pH of the medium. researchgate.netrsc.org

Reductive Pathways:

The aromatic ring of this compound can be reduced to a substituted cyclohexanol (B46403) ring via catalytic hydrogenation. nih.gov This transformation typically requires high pressures of hydrogen gas and a transition metal catalyst. researchgate.netnih.gov The choice of catalyst can influence the stereochemical outcome of the reaction, yielding different ratios of cis and trans isomers of the resulting 2-(2-aminopropan-2-yl)cyclohexanol. acs.org For example, rhodium-based catalysts often favor the formation of cis-isomers, while palladium catalysts can lead to the more thermodynamically stable trans-products. nih.govacs.org

Mechanistic Studies of Complex Formation and Ligand-Binding

The structure of this compound, with its ortho-disposed amino and hydroxyl groups, makes it an excellent candidate for a bidentate ligand in coordination chemistry. iosrjournals.org Upon deprotonation of the phenolic hydroxyl group, the molecule can chelate to a metal center through both the phenoxide oxygen and the amino nitrogen, forming a stable five-membered ring.

Derivatives of 2-aminophenol are known to form stable coordination complexes with a wide range of transition metal ions, including Cu(II), Ni(II), Co(II), Pt(IV), and Fe(III). iosrjournals.orgorientjchem.orgresearchgate.net The resulting metal complexes often exhibit well-defined geometries, such as octahedral or square planar, depending on the metal ion and other coordinating ligands. orientjchem.orgresearchgate.net These aminophenol-based ligands can also be "non-innocent," meaning they can actively participate in the redox chemistry of the complex, existing in different oxidation states and influencing the catalytic activity of the metal center. derpharmachemica.com Such complexes have found applications in catalysis and have been investigated for their potential biological activities. derpharmachemica.comresearchgate.net

Computational Chemistry and Advanced Theoretical Analysis

Application of Density Functional Theory (DFT) for Molecular System Characterization

Density Functional Theory (DFT) is a prominent computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules and condensed phases. DFT is based on the principle that the energy of a molecule can be determined from its electron density, which simplifies the complexity of the many-electron wavefunction. This approach allows for a balance between accuracy and computational cost, making it a cornerstone of modern computational chemistry for characterizing molecular systems.

A fundamental application of DFT is the determination of a molecule's equilibrium geometry—the three-dimensional arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. This process, known as geometry optimization, calculates the forces on each atom and adjusts their positions until a minimum energy configuration is found.

For 2-(2-aminopropan-2-yl)phenol, geometry optimization would reveal critical structural parameters such as bond lengths, bond angles, and dihedral angles. A key feature to investigate would be the potential for intramolecular hydrogen bonding between the phenolic hydroxyl (-OH) group and the amino (-NH2) group. The orientation of the aminopropane group relative to the phenol (B47542) ring would also be determined, identifying the most stable conformers and the energy barriers between them.

To illustrate the type of data obtained from such a calculation, the optimized geometric parameters for the related molecule, 2-aminophenol (B121084), as determined by DFT calculations, are presented below. These values provide a reference for the expected bond lengths and angles within the shared aminophenol core of this compound.

Table 1: Illustrative Optimized Geometric Parameters for 2-Aminophenol (Calculated via DFT) Note: This data is for the related compound 2-aminophenol and serves as an example of typical DFT output.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-O | 1.36 Å |

| Bond Length | O-H | 0.97 Å |

| Bond Length | C-N | 1.41 Å |

| Bond Length | N-H | 1.01 Å |

| Bond Angle | C-O-H | 109.5° |

| Bond Angle | C-C-N | 121.0° |

| Dihedral Angle | H-O-C-C | 0.0° (planar) |

Frontier Molecular Orbital (FMO) theory is a critical framework for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

For this compound, a DFT calculation would map the electron density distribution of the HOMO and LUMO. It is expected that the HOMO would be localized primarily on the electron-rich phenol ring and the amino group, indicating these are the primary sites for electrophilic attack. The LUMO would likely be distributed across the aromatic ring's antibonding π-system. The calculated energies of these orbitals provide quantitative measures of the molecule's electron-donating and accepting capabilities. A study on 2-aminophenol, for instance, revealed its reactive nature through FMO analysis. rjpn.org

Table 2: Illustrative Frontier Orbital Energies for Phenol Derivatives (Calculated via DFT/B3LYP) Note: This data is for related compounds and demonstrates the type of information gained from FMO analysis. A smaller energy gap indicates higher reactivity. rjpn.org

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| Phenol | -6.01 | -0.52 | 5.49 |

| 2-Aminophenol | -5.45 | -0.38 | 5.07 |

| 2-Nitrophenol | -6.65 | -2.11 | 4.54 |

From the HOMO and LUMO energies derived from DFT, several global chemical reactivity descriptors can be calculated to quantify a molecule's stability and reactivity. These descriptors provide a conceptual framework for understanding how a molecule will behave in a chemical reaction. researchgate.net

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η ≈ (ELUMO - EHOMO) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," indicating higher stability and lower reactivity. rjpn.orgekb.eg

Chemical Softness (S): The reciprocal of hardness (S = 1/η). "Soft" molecules have a small HOMO-LUMO gap and are more polarizable and reactive.

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ ≈ -(EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): Measures the energy stabilization when a molecule acquires additional electronic charge from the environment. It is calculated as ω = χ² / (2η). A high electrophilicity index indicates a good electrophile. rjpn.orgekb.eg

Table 3: Illustrative Chemical Reactivity Descriptors for Phenol Derivatives (Calculated via DFT) Note: This data is for related compounds and is used for illustrative purposes. rjpn.org

| Compound | Hardness (η) | Softness (S) | Electronegativity (χ) | Electrophilicity Index (ω) |

| Phenol | 2.75 | 0.36 | 3.27 | 1.94 |

| 2-Aminophenol | 2.54 | 0.39 | 2.92 | 1.67 |

| 2-Nitrophenol | 2.27 | 0.44 | 4.38 | 4.22 |

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding and Interaction Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density topology to define atoms, chemical bonds, and molecular structure. nih.gov QTAIM partitions a molecule into atomic basins based on the gradient vector field of the electron density.

The analysis focuses on critical points in the electron density where the gradient is zero. A bond critical point (BCP) located between two nuclei is a universal indicator of a chemical bond. bldpharm.com The properties of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP provide profound insights into the nature of the interaction:

Covalent Bonds: Characterized by high ρ and a negative Laplacian (∇²ρ < 0), indicating a concentration of electron density.

Closed-Shell Interactions (e.g., ionic bonds, hydrogen bonds, van der Waals forces): Characterized by low ρ and a positive Laplacian (∇²ρ > 0), indicating depletion of electron density in the internuclear region.

For this compound, QTAIM analysis would be used to unequivocally identify and characterize all chemical bonds. It would be particularly valuable for quantifying the strength and nature of the potential intramolecular hydrogen bond between the hydroxyl and amino groups, providing a more detailed picture than geometric criteria alone.

Natural Bond Orbital (NBO) Analysis for Electronic Structure and Delocalization

Natural Bond Orbital (NBO) analysis is a technique that translates the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive picture of localized bonds, lone pairs, and antibonds that align with classical Lewis structures. nih.gov This method provides a quantitative description of bonding and electronic delocalization.

The core of NBO analysis involves examining the interactions between filled "donor" orbitals (bonds or lone pairs) and empty "acceptor" orbitals (antibonds or Rydberg orbitals). The strength of these donor-acceptor interactions is evaluated using second-order perturbation theory. A strong interaction signifies significant electron delocalization from the donor to the acceptor, which corresponds to concepts like hyperconjugation and resonance.

In the context of this compound, NBO analysis would:

Provide the natural atomic charges, offering a chemically intuitive picture of charge distribution.

Characterize the hybridization of the atomic orbitals involved in each bond.

Quantify the delocalization of the oxygen and nitrogen lone pairs into the antibonding π* orbitals of the phenol ring. This analysis would provide a quantitative measure of the resonance effects that influence the molecule's electronic properties and reactivity.

Molecular Docking and Virtual Screening Methodologies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov It is a critical tool in drug discovery for predicting the binding mode and affinity of a small molecule to a specific biological target. Virtual screening uses docking to rapidly assess large libraries of compounds against a target protein to identify potential drug candidates. nih.gov

The process involves:

Preparation: Obtaining or modeling the 3D structures of the ligand (this compound) and the target receptor.

Docking: Using a scoring function, a search algorithm samples a vast number of possible orientations and conformations of the ligand within the receptor's binding site.

Scoring and Analysis: The different poses are ranked based on a score that estimates the binding affinity (e.g., in kcal/mol). The predicted binding mode, including key interactions like hydrogen bonds, hydrophobic interactions, and π-stacking, is then analyzed.

For this compound, molecular docking could be employed to explore its potential as an inhibitor or modulator for various enzymes or receptors. For example, it could be docked into the active site of enzymes like cyclooxygenase or monoamine oxidase to predict its binding affinity and interaction profile. The results would highlight the key amino acid residues involved in binding and provide a structural basis for its potential biological activity, guiding further experimental validation. Recent studies have successfully used these methods to identify potential inhibitors for various biological targets. scinito.ai

Theoretical Exploration of Intermolecular and Intramolecular Interactions

The structural conformation and chemical behavior of this compound are significantly influenced by a network of non-covalent interactions. Computational chemistry provides powerful tools to explore these forces, including intramolecular hydrogen bonds, which dictate the molecule's preferred geometry, and intermolecular interactions, which govern its behavior in condensed phases.

Intramolecular Hydrogen Bonding: Due to the ortho positioning of the hydroxyl and aminopropane groups, this compound is a prime candidate for forming a strong intramolecular hydrogen bond. Theoretical studies on analogous ortho-substituted aminophenols and Schiff bases consistently demonstrate the formation of a stable six-membered ring via an O-H···N or N-H···O hydrogen bond. researchgate.netnih.govresearchgate.net Density Functional Theory (DFT) calculations are commonly employed to investigate these interactions. The strength of the intramolecular hydrogen bond can be quantified by calculating the enthalpy difference between the stable, hydrogen-bonded conformer and a hypothetical open or non-bonded conformer, where the hydroxyl group is rotated away from the amino group. researchgate.net

Analysis of the structural parameters from DFT optimizations, such as the shortening of the O-H bond and the H···N distance, provides geometric evidence of this interaction. researchgate.net Further insight is gained through methods like Natural Bond Orbital (NBO) analysis, which can elucidate the charge transfer from the nitrogen lone pair to the antibonding orbital of the O-H group, quantifying the electronic stabilization afforded by the hydrogen bond. nih.govias.ac.in For ortho-aminophenols, the formation of these bonds is known to influence molecular properties and reactivity. researchgate.net

Intermolecular Interactions and π-π Stacking: In addition to intramolecular forces, intermolecular interactions play a crucial role in the solid-state packing and solution-phase behavior of aromatic molecules like this compound. Chief among these are π-π stacking interactions between the phenol rings of adjacent molecules. Quantum mechanical methods are used to investigate the stability of stacked phenolic dimers. scirp.org Calculations at levels of theory such as Møller-Plesset perturbation theory (MP2) or with DFT functionals specifically designed to handle non-covalent interactions (like M06-2X) can accurately determine the stacking interaction energies. scirp.orgscirp.org These studies explore various conformations, such as parallel-displaced and T-shaped arrangements, to find the most energetically favorable stacking geometry. researchgate.net The interaction energy is calculated by comparing the energy of the dimer to the sum of the energies of the individual monomers. Such π-π stacking has been shown to affect the chemical properties of phenol, including its acidity. researchgate.net

The following table summarizes the types of non-covalent interactions theoretically studied in phenolic systems and the computational methods used for their analysis.

| Interaction Type | Description | Common Computational Methods | Key Findings from Analogous Systems |

| Intramolecular H-Bond | Hydrogen bond (O-H···N) between the ortho-hydroxyl and amino groups, forming a stable six-membered ring. | DFT (e.g., B3LYP/6-311++G(d,p)), NBO Analysis, Atoms-in-Molecules (AIM) Theory. | Formation of the H-bond significantly stabilizes the molecular conformation and influences electronic properties. researchgate.netnih.gov |

| Intermolecular H-Bond | Hydrogen bonds formed between molecules, such as the phenolic OH of one molecule and the amino N of another. | DFT, Molecular Dynamics (MD) Simulations. | Important for crystal packing and behavior in protic solvents. |

| π-π Stacking | Attractive, non-covalent interaction between the aromatic rings of adjacent molecules. | MP2, DFT (e.g., M06-2X/6-311++G(d,p)). | Parallel-displaced and T-shaped conformations are common; stacking energies depend heavily on geometry. scirp.orgresearchgate.net |

Modeling of Solvent Effects on Electronic and Spectroscopic Properties

The electronic and spectroscopic properties of this compound are highly sensitive to its chemical environment, particularly the solvent. Computational modeling is essential for understanding and predicting these solvent-induced changes, a phenomenon known as solvatochromism.

Time-Dependent Density Functional Theory (TD-DFT) is the most prevalent method for simulating electronic absorption (UV-Vis) spectra. mdpi.com To account for the influence of a solvent, the TD-DFT calculations are often combined with a solvent model. The most common approach is the Polarizable Continuum Model (PCM), where the solvent is represented as a continuous dielectric medium. This implicit solvation model effectively captures the bulk electrostatic effects of the solvent on the solute's ground and excited states. researchgate.netresearchgate.net

These calculations can predict shifts in the absorption maxima (λmax). A shift to a longer wavelength is a bathochromic (red) shift, while a shift to a shorter wavelength is a hypsochromic (blue) shift. researchgate.net The direction and magnitude of the shift depend on the interplay between the solvent's polarity and the change in the solute's dipole moment upon electronic excitation. For phenolic compounds, specific solute-solvent interactions, such as hydrogen bonding between the solute's hydroxyl or amino groups and solvent molecules, can also be critical. researchgate.net

For a more detailed analysis, explicit solvent models can be used, where a number of individual solvent molecules are included in the quantum mechanical calculation along with the solute. researchgate.netiastate.edu This approach, often performed on snapshots from a Molecular Dynamics (MD) simulation, allows for the direct modeling of specific interactions like hydrogen bonds, providing a more accurate picture of the local solvation environment. researchgate.net

| Property | Computational Method | Predicted Effect of Solvent |

| UV-Vis Absorption Spectrum (λmax) | TD-DFT with Implicit (PCM) or Explicit Solvent Models | Bathochromic (red) or hypsochromic (blue) shifts depending on solvent polarity and specific H-bonding interactions. researchgate.netnih.gov |

| Oscillator Strength | TD-DFT | Hyperchromic (intensity increase) or hypochromic (intensity decrease) effects. researchgate.net |

| Molecular Dipole Moment | DFT with Solvent Model | The magnitude of the ground and excited state dipole moments can change significantly with solvent polarity, influencing spectral shifts. researchgate.net |

Predicted Spectroscopic Parameter Research (e.g., Theoretical Vibrational Frequencies from DFT)

Density Functional Theory has become a standard tool for the prediction and interpretation of vibrational spectra (infrared and Raman) of organic molecules. spectroscopyonline.comccu.edu.tw For a molecule like this compound, DFT calculations can provide a complete set of vibrational frequencies and their corresponding normal modes, which is invaluable for assigning bands in experimentally recorded spectra.

The process begins with the geometry optimization of the molecule to find its minimum energy structure. Subsequently, a frequency calculation is performed, which involves computing the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). wisc.edu The B3LYP functional paired with a Pople-style basis set, such as 6-311++G(d,p), is a widely used and reliable combination for calculating the vibrational properties of phenolic and amine-containing compounds. researchgate.netphyschemres.orgresearchgate.net

The harmonic vibrational frequencies obtained directly from these calculations are known to be systematically higher than the fundamental frequencies observed experimentally. This discrepancy arises from the neglect of anharmonicity and imperfections in the theoretical model. To improve accuracy, the calculated frequencies are often uniformly scaled by an empirical scaling factor (typically around 0.96-0.98 for B3LYP) to achieve better agreement with experimental data. spectroscopyonline.comphyschemres.org The table below presents a hypothetical yet representative set of predicted vibrational frequencies for key functional groups in this compound, based on typical values for similar compounds.

| Vibrational Mode | Functional Group | Typical Experimental Range (cm⁻¹) | Calculated Harmonic Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) |

| O-H Stretch (H-bonded) | Phenolic -OH | 3200 - 3550 | 3485 | 3346 |

| N-H Symmetric Stretch | Amino -NH₂ | 3300 - 3400 | 3510 | 3370 |

| N-H Asymmetric Stretch | Amino -NH₂ | 3400 - 3500 | 3605 | 3461 |

| Aromatic C-H Stretch | Ar-H | 3010 - 3100 | 3188 | 3060 |

| Aliphatic C-H Stretch | C(CH₃)₂ | 2850 - 2960 | 3055 | 2933 |

| N-H Bend (Scissoring) | Amino -NH₂ | 1590 - 1650 | 1698 | 1630 |

| Aromatic C=C Stretch | Benzene (B151609) Ring | 1450 - 1600 | 1645 | 1579 |

| C-O Stretch | Phenolic C-O | 1200 - 1260 | 1292 | 1240 |

| C-N Stretch | Aliphatic C-N | 1020 - 1220 | 1188 | 1140 |

Calculated frequencies are hypothetical values for illustrative purposes. The scaled frequency is obtained by multiplying the calculated value by a scaling factor of 0.96.

Predicted Collision Cross Section (CCS) Studies for Gas Phase Ion Characterization

Collision Cross Section (CCS) is a physical property that reflects the size and shape of a gas-phase ion. It is measured using ion mobility-mass spectrometry (IM-MS) and serves as an additional identifier to complement mass-to-charge ratio and retention time, thereby increasing confidence in compound identification. mdpi.comnih.gov Given the limited availability of experimental CCS data in spectral libraries, computational prediction of CCS values is of great importance. arxiv.org

For this compound, CCS studies would focus on its protonated form, [M+H]⁺, which is commonly generated in mass spectrometry. Traditional methods for CCS calculation involve generating a 3D structure of the ion, often through DFT optimization, and then using algorithms like the trajectory method to simulate collisions with a buffer gas (typically nitrogen or helium).

More recently, high-throughput prediction methods based on machine learning (ML) have gained prominence. nih.gov These models are trained on large datasets of experimentally measured CCS values and use molecular descriptors as input. mdpi.com Some advanced models, including deep learning algorithms, can predict the CCS value directly from a 2D representation of the molecule, such as its SMILES string, with high accuracy and speed. researchgate.net These in silico methods can achieve prediction errors of less than 3%, making them highly valuable for annotating untargeted metabolomics data and identifying unknown compounds.

The table below illustrates hypothetical predicted CCS values for the protonated ion of this compound in a nitrogen buffer gas, as might be obtained from different predictive models.

| Prediction Method | Input Data | Predicted CCS (Ų) for [M+H]⁺ | Typical Median Relative Error (%) |

| Trajectory Method (TM) | Optimized 3D structure | 134.5 | N/A (Physics-based) |

| Machine Learning (Random Forest) | 2D Molecular Descriptors | 135.2 | ~2.5% researchgate.net |

| Deep Learning (DarkChem) | SMILES String | 133.9 | ~2.0% arxiv.org |

| Machine Learning (CCSP 2.0) | SMILES String | 134.8 | ~2.7% researchgate.net |

These predicted values provide a narrow range that can be used to confidently filter potential candidates in complex sample analysis, demonstrating the power of computational methods in modern analytical chemistry.

Structure Activity Relationships and Design of Advanced Chemical Entities

Systematic Synthesis and Structure-Activity Relationship (SAR) Studies of Substituted 2-(2-Aminopropan-2-yl)phenol Derivatives

The systematic synthesis of substituted this compound derivatives is crucial for establishing robust structure-activity relationships. Researchers have explored various synthetic routes to modify both the phenolic ring and the aminopropane side chain, leading to a diverse library of compounds for biological evaluation.

A common synthetic approach involves the ortho-alkylation of phenols, followed by the introduction of the aminopropane moiety. Modifications to the aromatic ring, such as the introduction of electron-donating or electron-withdrawing groups, have been shown to significantly impact the biological activity of the resulting compounds. For instance, studies on related alkylphenol derivatives have demonstrated that the nature and position of substituents on the phenol (B47542) ring can influence properties like anesthetic potency. mdpi.com

SAR studies on related aminophenol derivatives have provided valuable insights. For example, in a series of 2-acetyl-5-O-(amino-alkyl)phenol derivatives designed as multifunctional agents for Alzheimer's disease, the nature of the amino group and the length of the alkyl linker were found to be critical for inhibitory potency against acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). nih.gov While not directly focused on this compound, these studies highlight the importance of systematic modifications to elucidate key structural requirements for biological activity.

The following interactive table summarizes hypothetical SAR data for a series of substituted this compound derivatives, illustrating how different substituents might influence a hypothetical biological activity.

| Compound ID | R1 (Phenolic Ring Position 4) | R2 (Phenolic Ring Position 5) | R3 (Amino Group) | Hypothetical Biological Activity (IC50, µM) |

| 1a | H | H | NH2 | 10.5 |

| 1b | Cl | H | NH2 | 5.2 |

| 1c | OCH3 | H | NH2 | 8.9 |

| 1d | H | Cl | NH2 | 15.8 |

| 1e | H | H | NHCH3 | 7.3 |

| 1f | H | H | N(CH3)2 | 12.1 |

This table is a representative example to illustrate SAR principles and does not represent actual experimental data for the specified compounds.

Elucidation of Stereochemical Influences on Molecular Recognition and Biological Activity

The this compound scaffold contains a chiral center at the C2 position of the propan-2-yl group. Consequently, the molecule can exist as two enantiomers, (R)- and (S)-2-(2-Aminopropan-2-yl)phenol. The stereochemistry of a molecule is a critical determinant of its interaction with biological targets, such as receptors and enzymes, which are themselves chiral. nih.gov

The differential interaction of enantiomers with a biological target can lead to significant differences in their pharmacological activity, a phenomenon known as enantioselectivity. nih.gov For example, in the case of the β2 adrenergic receptor agonist fenoterol, which also possesses two chiral centers, the stereoisomers exhibit markedly different binding affinities and downstream signaling effects. nih.gov The binding of (S,x')-isomers is primarily enthalpy-driven, whereas the binding of (R,x')-isomers is entropy-driven, suggesting that the different stereoisomers interact with distinct conformations of the receptor. nih.gov

The chiral resolution of racemic mixtures of this compound derivatives is therefore a critical step in understanding their biological activity. Techniques such as chiral high-performance liquid chromatography (HPLC) are commonly employed for the separation of enantiomers. nih.govmdpi.com Once separated, the individual enantiomers can be tested to determine which isomer is the eutomer (the more active enantiomer) and which is the distomer (the less active enantiomer).

Understanding the stereochemical requirements for molecular recognition allows for the design of more potent and selective ligands. Molecular modeling and conformational analysis can further elucidate how each enantiomer interacts with its biological target, providing a structural basis for the observed differences in activity.

Design and Synthesis of Novel Chemical Scaffolds Incorporating the 2-Aminopropan-2-yl-phenol Structural Motif

The 2-Aminopropan-2-yl-phenol motif can be considered a "privileged scaffold" due to its presence in a variety of biologically active compounds. The design and synthesis of novel chemical scaffolds that incorporate this motif is a promising strategy for the discovery of new therapeutic agents.

One approach involves the use of this motif as a building block in the construction of more complex molecular architectures. For instance, it can be incorporated into larger, conformationally constrained systems to probe the spatial requirements of a biological target. The design of conformationally constrained analogues can lead to compounds with improved potency, selectivity, and pharmacokinetic properties. researchgate.netnih.gov

Furthermore, the 2-aminophenol (B121084) core can serve as a template for the development of novel bioactive scaffolds. Recent research has highlighted the potential of ortho-aminophenol derivatives as potent inhibitors of ferroptosis, a form of regulated cell death. nih.gov These studies demonstrate that the unique electronic and hydrogen-bonding properties of the ortho-aminophenol moiety contribute to its biological activity. nih.gov

The development of bioactive scaffolds often involves integrating the core motif with other pharmacophoric features. This can be achieved through various synthetic methodologies, including multi-component reactions and diversity-oriented synthesis. The goal is to create libraries of novel compounds with diverse three-dimensional structures for high-throughput screening and the identification of new biological activities. The use of advanced manufacturing techniques, such as 3D printing, is also being explored for the fabrication of bioactive scaffolds for applications like bone regeneration. mdpi.com

Coordination Chemistry and Supramolecular Architectures

Ligand Design Principles for Transition Metal Complexation

The design of ligands for specific applications in transition metal complexation is guided by principles that control the electronic and steric environment of the metal center. The molecule 2-(2-Aminopropan-2-yl)phenol incorporates several key features that make its derivatives, particularly Schiff bases, attractive for creating stable and functional metal complexes.

Chelate Effect : As a bidentate or potentially tridentate ligand, Schiff base derivatives of this compound form stable five- or six-membered chelate rings with metal ions. This chelation significantly enhances the thermodynamic stability of the resulting complexes compared to coordination with monodentate ligands.

Steric Hindrance : The gem-dimethyl groups adjacent to the amino functionality introduce significant steric bulk. This feature is crucial in dictating the coordination geometry around the metal center. It can prevent the formation of polymeric structures, favoring discrete mononuclear or binuclear complexes. Furthermore, this steric hindrance can protect the metal center from unwanted reactions, potentially enhancing the catalytic activity or stability of the complex.

Electronic Tuning : The electronic properties of the ligand can be fine-tuned by introducing various substituents on the aromatic ring of the aldehyde or ketone used to form the Schiff base. Electron-donating groups can increase the electron density on the donor atoms, leading to stronger metal-ligand bonds, while electron-withdrawing groups can modulate the redox potential of the metal center.

These design principles allow for the rational synthesis of transition metal complexes with tailored geometries, stabilities, and physicochemical properties.

Synthesis and Characterization of Schiff Base Derivatives and Their Metal Complexes

The synthesis of metal complexes from this compound typically involves a two-step process: first, the formation of a Schiff base ligand, followed by its reaction with a suitable metal salt.

Synthesis of Schiff Base Ligands: The Schiff base is synthesized via a condensation reaction between this compound and an aldehyde or ketone, often under reflux in an alcoholic solvent like ethanol (B145695) or methanol. The reaction is usually catalyzed by a few drops of acid.

Synthesis of Metal Complexes: The isolated Schiff base ligand is then reacted with a transition metal salt (e.g., chlorides or acetates of Cu(II), Ni(II), Co(II), Zn(II)) in a suitable solvent. The resulting metal complexes often precipitate from the solution and can be purified by washing and recrystallization. The stoichiometry of the complexes, typically 1:1 or 1:2 (metal:ligand), depends on the metal ion's coordination number and the ligand's denticity.

Characterization: A combination of spectroscopic and analytical techniques is employed to elucidate the structure and properties of the synthesized ligands and their metal complexes.

Infrared (IR) Spectroscopy : A key piece of evidence for the formation of the Schiff base is the appearance of a strong absorption band in the 1600-1625 cm⁻¹ region, which is characteristic of the azomethine (-C=N-) group stretching vibration. Upon complexation, this band typically shifts to a lower frequency (1570-1615 cm⁻¹), indicating the coordination of the az

Mechanisms of Biological Activity of 2 2 Aminopropan 2 Yl Phenol Analogues in in Vitro Systems

Investigation of Enzyme-Substrate and Enzyme-Inhibitor Interaction Mechanisms

Analogues of 2-(2-aminopropan-2-yl)phenol have been investigated as inhibitors of several key enzymes, notably monoamine oxidases (MAOs) and cholinesterases. These enzymes play crucial roles in neurotransmitter metabolism, and their inhibition is a key strategy in the treatment of neurodegenerative diseases.

Substituted 2-acetylphenol analogues have demonstrated potent and selective inhibitory activity against MAO-B. nih.gov Structure-activity relationship (SAR) studies revealed that substitution at the C5 position of the 2-acetylphenol moiety is a critical determinant for MAO-B inhibition, with a benzyloxy substituent being particularly favorable. nih.gov For instance, some C5-substituted 2-acetylphenol derivatives exhibit IC50 values for MAO-B inhibition below 0.01 µM, indicating high potency. researchgate.net Kinetic studies have shown that these inhibitions can be reversible and competitive in nature. nih.gov For example, pyridazinobenzylpiperidine derivatives, which share some structural similarities, have been shown to be competitive, reversible inhibitors of MAO-B. nih.gov The selectivity for MAO-B over MAO-A is a significant finding, as it may reduce the risk of tyramine-induced hypertensive crises associated with non-selective MAO inhibitors. nih.gov

In the context of cholinesterase inhibition, which is relevant for Alzheimer's disease treatment, aminopyrazole derivatives have been studied. nih.gov While not direct analogues of this compound, these studies on related amino-bearing aromatic compounds provide insights into potential mechanisms. For example, sulfenylated 5-aminopyrazoles have been identified as potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov The inhibition mechanism often involves the ligand binding to the active site of the enzyme, thereby preventing the breakdown of the neurotransmitter acetylcholine. nih.govnih.gov

The inhibitory potential of aminophenol derivatives also extends to other enzymes like α-amylase and α-glucosidase, which are relevant in the context of diabetes. Certain 4-aminophenol (B1666318) Schiff base derivatives have shown significant, concentration-dependent inhibition of these enzymes. nih.govelsevierpure.com

Table 1: Enzyme Inhibitory Activity of Selected Aminophenol Analogues

| Compound Class | Target Enzyme | Potency (IC50) | Inhibition Type | Reference |

|---|---|---|---|---|

| C5-substituted 2-acetylphenols | MAO-B | <0.01 µM | - | researchgate.net |

| Pyridazinobenzylpiperidine derivatives | MAO-B | 0.203 µM (Compound S5) | Competitive, Reversible | nih.gov |

| Sulfenylated 5-aminopyrazoles | AChE | 1.634 µM (Compound 3b) | - | nih.gov |

| Sulfenylated 5-aminopyrazoles | BuChE | 0.0285 µM (Compound 3b) | - | nih.gov |

| 4-aminophenol Schiff bases | α-amylase | Up to 93.2% inhibition | - | nih.govelsevierpure.com |

Elucidation of Molecular Mechanisms of Receptor Binding and Modulation

The interaction of this compound analogues with various receptors, particularly adrenergic and serotonin (B10506) receptors, has been a subject of significant research, revealing their potential as modulators of these signaling pathways.

Studies on beta-oxygenated analogues of 1-(4-bromo-2,5-dimethoxyphenyl)-2-aminopropane (DOB), a known 5-HT2A serotonin receptor agonist, have provided valuable insights. The introduction of a benzylic hydroxyl group, creating a structure with some resemblance to a phenol-propanolamine, can result in compounds with high affinity for the 5-HT2A receptor. For instance, the (1R,2R)-isomer of 1-(4-bromo-2,5-dimethoxyphenyl)-2-aminopropan-1-ol was found to bind with a Ki of 0.5 nM, comparable to the parent compound DOB. nih.gov This particular isomer acted as a partial agonist in a calcium mobilization assay. nih.gov Such findings highlight how subtle structural modifications can influence both binding affinity and functional activity at the receptor. Serotonin itself, acting through 5-HT2A receptors, can enhance excitatory postsynaptic potentials (EPSCs) in the prefrontal cortex, a mechanism that can be modulated by specific agonists and antagonists. nih.gov

In the realm of adrenergic receptors, which are crucial for cardiovascular function and other physiological processes, the binding of ligands is a well-studied area. mdpi.com The binding pocket of β-adrenergic receptors is formed by residues from transmembrane α-helices and an extracellular loop. nih.gov The interaction of ligands with these receptors is characterized by specific binding kinetics and affinities. For example, the binding of the antagonist (-)-[3H]alprenolol to β-adrenergic receptors on human lymphocytes is rapid, reversible, and stereospecific, with a clear order of potency for competing agonists (isoproterenol > epinephrine (B1671497) > norepinephrine). duke.edu The binding of ligands can be influenced by their physicochemical properties, with hydrophobic interactions playing a significant role in the binding to the β1-adrenoceptor. biorxiv.org The endogenous ligands for adrenergic receptors, epinephrine and norepinephrine, are catecholamines, which contain a phenol-like catechol group. mdpi.com The structural similarity of this compound analogues to these endogenous ligands suggests a basis for their interaction with adrenergic receptors. Many β-adrenoceptor antagonists also exhibit agonist activity at β3-adrenoceptors. guidetopharmacology.org

Research into Antimicrobial Action Mechanisms (e.g., Bacterial Target Inhibition)

Analogues of this compound have demonstrated notable antimicrobial and antifungal activities, with research pointing towards the disruption of bacterial membranes as a primary mechanism of action.

The general principle behind the antimicrobial activity of many membrane-active agents is their ability to interact with and disrupt the bacterial membrane bilayer or integral membrane proteins. nih.gov This disruption can lead to increased membrane permeability, leakage of cellular contents, and ultimately, cell death. nih.govfrontiersin.org Cationic antimicrobial peptides, for example, are known to interact with the negatively charged bacterial cell surface, leading to membrane permeabilization through various proposed mechanisms like the "carpet" or "toroidal pore" models. nih.govlatrobe.edu.au

Studies on aminophenol derivatives have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria. nih.govelsevierpure.com For instance, certain 4-aminophenol Schiff base derivatives have been effective against Staphylococcus aureus, Micrococcus luteus, and Bacillus subtilis, among others. nih.govelsevierpure.com The mechanism is often attributed to the disruption of the bacterial membrane's physical structure. frontiersin.org

Similarly, 2-aminobenzoic acid derivatives have shown efficacy against the fungus Candida albicans, including fluconazole-resistant isolates. nih.gov The mechanism of action in this case was linked to the downregulation of genes involved in hyphal growth, adhesion, and pathogenicity, such as HWP1, ERG11, and ALS3. nih.gov Some benzofuran (B130515) derivatives, which can contain amino and phenol-like moieties, have also been shown to possess antifungal activity, which may involve the mobilization of intracellular calcium. nih.gov The ability of these compounds to disrupt membrane function is a key area of investigation, as the bacterial membrane is considered an underexploited target for treating persistent infections. nih.gov Bacteria have, however, evolved resistance mechanisms to membrane-disrupting antibiotics, such as modifying their membrane lipids to reduce the affinity for cationic agents. researchgate.net

Examination of Antioxidant Activity and Radical Scavenging Pathways

The phenolic hydroxyl group is a key structural feature that imparts antioxidant and radical scavenging properties to this compound and its analogues. The mechanism of action primarily involves the donation of a hydrogen atom from the phenolic hydroxyl group to neutralize free radicals.

The antioxidant capacity of phenolic compounds is frequently evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.govnih.gov In the DPPH assay, the antioxidant reduces the stable, purple-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine, with the color change being proportional to the scavenging activity. nih.gov The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation. nih.gov

The structure of the phenolic compound significantly influences its antioxidant activity. The number and position of hydroxyl groups are critical determinants. researchgate.netnih.govmdpi.com For instance, imine analogues of resveratrol, which are (hydroxyphenyliminomethyl)phenols, have shown that their antioxidant efficiency correlates with the number and position of hydroxyl groups. researchgate.net Compounds with a catechol (ortho-dihydroxy) or galloyl (3,4,5-trihydroxy) moiety often exhibit enhanced radical scavenging activity due to the stabilization of the resulting phenoxyl radical through electron delocalization and intramolecular hydrogen bonding. nih.govnih.gov

Table 2: Radical Scavenging Activity of Selected Phenolic Compounds

| Compound/Extract | Assay | Activity Metric | Finding | Reference |

|---|---|---|---|---|

| (Hydroxyphenyliminomethyl)phenols | DPPH, GOR, ABTS | SC50 | Activity correlates with the number and position of hydroxyl groups. | researchgate.net |

| p-Aminophenol (p-AP) | DPPH | - | p-APS (sulfated form) displayed comparable activity to p-AP. | nih.gov |

| Dihydroxy coumarin (B35378) derivatives | DPPH | IC50 | Showed higher free radical scavenging activities compared to BHA and BHT. | researchgate.net |

| Dihydroxy coumarin derivatives | ABTS | % Scavenging | Exhibited better ABTS radical scavenging than BHT, BHA, and Trolox. | researchgate.net |

Studies on Non-Covalent Interactions with Biomolecules (e.g., DNA Intercalation, Groove Binding)

The interaction of small molecules with DNA is a critical aspect of their potential biological activity, particularly in the context of anticancer agents. Analogues of this compound, particularly those with planar aromatic systems, have been studied for their ability to bind to DNA through non-covalent interactions. These interactions are primarily categorized as intercalation, groove binding, and electrostatic interactions. mdpi.com

DNA intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix. This leads to structural changes in the DNA, such as unwinding and lengthening of the helix, which can interfere with DNA replication and transcription. nih.gov Groove binding, on the other hand, involves the fitting of a molecule into the minor or major grooves of the DNA helix.

Studies on 4-aminophenol Schiff base derivatives have demonstrated their interaction with DNA. nih.govelsevierpure.commdpi.com Spectroscopic methods, such as UV-Vis absorption spectroscopy, are commonly used to investigate these interactions. Hyperchromism, an increase in absorbance, suggests the breakdown of the DNA secondary structure, while hypochromism, a decrease in absorbance, is often indicative of intercalation. mdpi.com A bathochromic shift (red shift) in the absorption spectrum can also suggest a strong interaction between the compound and DNA. nih.govelsevierpure.com Some 4-aminophenol derivatives have been shown to cause hyperchromism and bathochromic shifts upon binding to DNA, suggesting an interactive binding mode. nih.govelsevierpure.commdpi.com

The size and shape of the aromatic ring system in these molecules are crucial for their DNA binding affinity. For 2-[(arylmethyl)amino]-2-methyl-1,3-propanediols (AMAPs), it was found that the interaction with DNA generally increases as the area of the intercalating ring system grows. nih.gov However, strong DNA binding does not always correlate directly with antitumor activity, indicating that other factors are also at play. nih.gov It has also been observed that p-aminophenol itself can induce DNA damage, an effect that is enhanced by its autoxidation. nih.gov

Table 3: DNA Interaction Characteristics of Aminophenol Derivatives

| Compound Class | Observation | Interpretation | Reference |

|---|---|---|---|

| 4-aminophenol Schiff bases (S-1, S-2, S-3, S-5) | Hyperchromism | Interaction with DNA, potential breakdown of secondary structure. | nih.govelsevierpure.commdpi.com |

| 4-aminophenol Schiff base (S-4) | Hypochromism | Suggestive of intercalative binding. | nih.govelsevierpure.commdpi.com |

| 4-aminophenol Schiff bases (S-2, S-3, S-4) | Bathochromic Shift | Strong interaction with DNA. | nih.govelsevierpure.commdpi.com |

| 2-[(arylmethyl)amino]-2-methyl-1,3-propanediols | Increased DNA interaction with larger aromatic ring | Importance of the planar aromatic system for binding. | nih.gov |

Applications in Advanced Chemical Synthesis and Catalysis

Utility as Versatile Synthetic Building Blocks and Intermediates in Complex Molecule Synthesis

The strategic placement of amino and hydroxyl functionalities on the aromatic ring makes 2-(2-aminopropan-2-yl)phenol and related aminophenols highly valuable as synthetic building blocks. rsc.org These compounds serve as foundational scaffolds for creating more complex molecular architectures through strategies like Diversity-Oriented Synthesis (DOS), which aims to generate libraries of structurally diverse molecules from a common starting point. mdpi.com The reactivity of the amino and hydroxyl groups allows for a multitude of chemical transformations, enabling the efficient construction of intricate molecules, often reducing the number of reaction steps and optimizing synthesis costs. advancionsciences.com

Amidoalkyl naphthols, which are structurally related to aminophenols, are recognized as crucial building blocks for preparing other bioactive molecules. They can be readily converted to the corresponding aminoalkyl naphthols, also known as Betti bases, through hydrolysis. mdpi.com This versatility underscores the importance of the aminophenol motif in synthetic chemistry. Phenolic compounds, in general, are fundamental starting materials for a wide array of value-added chemicals, and their direct functionalization is a powerful method for increasing molecular complexity in an atom-economical manner. rsc.orgnih.gov The presence of both C-H bonds for functionalization and the inherent reactivity of the existing functional groups makes compounds like this compound key intermediates in multi-step synthetic pathways.

Role as Chiral Ligands in Asymmetric Catalysis

The aminophenol framework is a privileged scaffold for the design of chiral ligands, which are indispensable in asymmetric catalysis for producing enantiomerically pure compounds. researchgate.net The development of such ligands is a cornerstone of modern organic synthesis, particularly for pharmaceuticals, where a specific enantiomer is often responsible for the desired therapeutic effect.

Researchers have successfully designed and synthesized novel ligands derived from aminophenols for various metal-catalyzed asymmetric reactions. For instance, planar-chiral [2.2]paracyclophane-derived oxazole-pyrimidine ligands have been synthesized from a chiral aminophenol precursor. dicp.ac.cn These N,N-ligands, noted for their structural stability and rigidity, were highly effective in the nickel-catalyzed asymmetric 1,2-reduction of α,β-unsaturated ketones, achieving excellent yields and high enantioselectivity (up to 99% ee). dicp.ac.cn

In another application, a novel C₁-symmetric dinitrogen ligand was synthesized from commercially available (1R,2R,3R,5S)-(−)-isopinocampheylamine and 1-methyl-2-imidazolecarboxaldehyde. mdpi.comresearchgate.net When combined with a copper(II) salt, this ligand catalyzed the asymmetric Henry (nitroaldol) reaction between various aldehydes and nitromethane, yielding valuable β-nitro alcohols with moderate to good enantioselectivities. mdpi.comresearchgate.net These examples demonstrate that the aminophenol structure can be effectively modified to create a chiral environment around a metal center, enabling precise stereochemical control in catalytic transformations.

Development and Optimization of Catalytic Oxidation Systems

The oxidation of aminophenols is a significant transformation, and developing efficient catalytic systems for this process is an active area of research. The oxidation of 2-aminophenol (B121084) to 2-aminophenoxazine-3-one serves as a model reaction mimicking the function of the enzyme phenoxazinone synthase. iitkgp.ac.inrsc.org

Several studies have focused on using bioinspired metal complexes to catalyze this reaction. Mononuclear copper(II) complexes with Schiff base ligands have been shown to effectively catalyze the aerial oxidation of 2-aminophenol (H₂AP). iitkgp.ac.inrsc.org Kinetic studies revealed that the catalytic efficiency depends on the specific structure of the ligand coordinated to the copper center. iitkgp.ac.inrsc.org The proposed mechanism involves the formation of a "Cu(I)–(substrate radical)" species which then promotes the activation of dioxygen. iitkgp.ac.inrsc.org The enzyme tyrosinase, a copper-containing monooxygenase, also catalyzes the oxidation of o-aminophenols to o-quinone imines. nih.gov

Iron complexes have also been employed as catalysts. A ferroxime(II) complex, [Fe(Hdmg)₂(MeIm)₂], acts as a catalyst precursor for the selective oxidative dehydrogenation of 2-aminophenol to 2-aminophenoxazine-3-one using dioxygen under ambient conditions. rsc.org The mechanism is believed to proceed through a superoxoferroxime(III) species that abstracts a hydrogen atom from the aminophenol in the rate-determining step. rsc.org

Below is a data table summarizing kinetic parameters for the oxidation of 2-aminophenol catalyzed by different copper(II) complexes.

| Catalyst Complex | kcat (h⁻¹) | Km (M) | kcat/Km (M⁻¹h⁻¹) | Activation Energy (Ea) (kJ mol⁻¹) |

| [Cu(L1)(Cl)₂]·MeOH | 10.53 ± 0.12 | 1.10 x 10⁻³ | 9.57 x 10³ | 34.6 ± 1.5 |

| [Cu(L2)(Cl)₂]·H₂O | 11.34 ± 0.17 | 1.30 x 10⁻³ | 8.72 x 10³ | 29.8 ± 0.9 |

| [Cu(L3)(Cl)₂] | 41.50 ± 0.52 | 0.98 x 10⁻³ | 42.3 x 10³ | 23.5 ± 1.2 |

| Data derived from kinetic studies of the aerobic oxidation of 2-aminophenol. iitkgp.ac.in |

Precursors for the Synthesis of Diverse Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science, and 2-aminophenols are key precursors for their synthesis. openmedicinalchemistryjournal.comamazonaws.com The intramolecular condensation between the amino and hydroxyl groups with a suitable two-carbon unit is a classic strategy for forming five- and six-membered heterocyclic rings.

A prominent example is the synthesis of benzoxazoles, a class of heterocycles with a wide range of biological activities. researchgate.netrsc.org The most common method for synthesizing benzoxazoles is the condensation and subsequent cyclization of a 2-aminophenol with various electrophilic partners. nih.gov A multitude of reagents and catalysts have been developed for this transformation, including aldehydes, carboxylic acids, acyl chlorides, and β-diketones. nih.govorganic-chemistry.org For instance, the reaction of 2-aminophenol with aldehydes can be catalyzed by samarium triflate in an aqueous medium or promoted by a nitrogen heterocyclic carbene (NHC). organic-chemistry.org Green chemistry approaches have also been developed, utilizing ultrasound irradiation and recoverable magnetic nanoparticle-based catalysts to facilitate the reaction. nih.gov

The table below illustrates the synthesis of 2-phenylbenzoxazole (B188899) from 2-aminophenol and benzaldehyde (B42025) under different catalytic conditions.

| Catalyst / Promoter | Solvent | Conditions | Yield (%) | Reference |

| LAIL@MNP | Solvent-free | 70 °C, Ultrasound, 30 min | 92 | nih.gov |

| Samarium triflate | Water | Mild conditions | Good | organic-chemistry.org |

| N-Heterocyclic Carbene (NHC) | - | Mild conditions | Good | organic-chemistry.org |

| ZrCl₄ / TMSN₃ | - | - | - | organic-chemistry.org |

Beyond benzoxazoles, the aminophenol scaffold can be used to construct a vast array of other heterocyclic systems, including 1,3-oxazinanes, quinolines, and diazepines, highlighting its synthetic versatility. researchgate.net

Q & A

Basic: What are the optimal synthetic routes for 2-(2-Aminopropan-2-yl)phenol, and how can side reactions be minimized?

Answer:

The synthesis typically involves multi-step reactions, such as alkylation or reductive amination of phenol derivatives. Key steps include:

- Controlled Reaction Conditions : Use low temperatures (0–5°C) during amine coupling to prevent oxidation of the phenolic hydroxyl group .

- Catalyst Selection : Employ palladium-based catalysts for selective hydrogenation to avoid over-reduction of aromatic rings .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) ensures high purity (>95%) .

Side reactions (e.g., dimerization) are minimized by maintaining anhydrous conditions and using inert atmospheres (N₂/Ar) .

Basic: What spectroscopic techniques are most reliable for characterizing this compound?

Answer:

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 166.12) and fragmentation patterns to verify structural integrity .

- IR Spectroscopy : Detect O–H (3300 cm⁻¹) and N–H (1600 cm⁻¹) stretches to confirm functional groups .

Advanced: How can computational modeling predict the hydrogen-bonding network in this compound crystals?

Answer:

- Software Tools : Use Gaussian 16 or ORCA for DFT calculations to map potential hydrogen-bond donors (O–H, N–H) and acceptors (O, π-systems) .

- Graph Set Analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., D(2) motifs for intramolecular O–H⋯N interactions) .

- Validation : Compare computed bond lengths/angles with experimental X-ray data (e.g., O⋯N distance ~2.8 Å) .

Advanced: How can contradictory biological activity data for this compound derivatives be resolved?

Answer:

- Dose-Response Analysis : Perform IC₅₀ assays across multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects .

- Metabolic Stability Testing : Use liver microsomes to assess if rapid degradation (e.g., t₁/₂ < 30 min) underlies inconsistent in vivo results .

- Epimerization Checks : Monitor stereochemical stability via chiral HPLC; unintended racemization may alter activity .

Advanced: What strategies improve the refinement of X-ray crystallographic data for this compound complexes?

Answer:

- Software : Use SHELXL for small-molecule refinement, leveraging restraints for disordered groups (e.g., aminopropyl side chains) .

- Data Collection : Optimize resolution (<1.0 Å) and redundancy (>4) to enhance R-factor convergence (target R₁ < 0.05) .

- Hydrogen Atom Placement : Apply riding models for O–H and N–H groups, validated against difference Fourier maps .

Basic: What are the common side reactions during functionalization of this compound, and how are they mitigated?

Answer:

- Oxidation of Phenol : Use mild oxidizing agents (e.g., TEMPO/NaClO) to selectively target amines without hydroxyl group interference .

- Amine Dimerization : Add bulky protecting groups (e.g., tert-butoxycarbonyl, Boc) prior to coupling reactions .

- Byproduct Identification : Monitor reactions via TLC (Rf = 0.4 in dichloromethane/methanol 9:1) to isolate intermediates .

Advanced: How does the trifluoroethyl modification in derivatives like 2-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride impact pharmacological properties?

Answer:

- Metabolic Resistance : The CF₃ group reduces CYP450-mediated degradation, increasing plasma half-life (e.g., from 2h to 8h in murine models) .

- Binding Affinity : Fluorine’s electronegativity enhances hydrogen-bonding with target proteins (e.g., ΔG improvement of ~2 kcal/mol in docking studies) .

- Solubility : LogP decreases by ~0.5 units compared to non-fluorinated analogs, improving aqueous solubility for in vitro assays .

Basic: What safety protocols are critical when handling this compound in the lab?

Answer:

- PPE : Use nitrile gloves, goggles, and fume hoods to prevent skin/eye contact and inhalation .

- Spill Management : Neutralize acidic byproducts with sodium bicarbonate and adsorb liquids using vermiculite .

- Storage : Keep at 2–8°C under argon to prevent oxidation; shelf life >12 months when desiccated .

Advanced: How can NMR crystallography resolve ambiguities in solid-state structures of this compound?

Answer:

- ¹³C CP/MAS NMR : Compare experimental shifts (e.g., carbonyl carbons at δ 170–175 ppm) with DFT-predicted values to validate hydrogen-bonding motifs .

- DNP Enhancement : Apply dynamic nuclear polarization to enhance sensitivity for low-abundance polymorphs .

- Cross-Validation : Integrate XRD data with NMR-derived torsion angles to refine unit cell parameters .

Advanced: What computational approaches predict the neuroprotective mechanism of this compound derivatives?

Answer:

- Molecular Dynamics (MD) : Simulate binding to NMDA receptors (e.g., GluN2B subunit) over 100 ns trajectories to assess stability .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to design potent analogs .

- Pathway Analysis : Use KEGG or Reactome databases to map downstream effects (e.g., inhibition of caspase-3 activation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.